Trimethylsilylethynylboronic acid

Organic Synthesis Protecting Group Strategy Suzuki-Miyaura Coupling

Unprotected ethynylboronic acids are prone to rapid hydrolysis under basic Suzuki coupling conditions, leading to poor yields and unreliable syntheses. Trimethylsilylethynylboronic acid (TMS-EBBA) solves this with a TMS protecting group that masks the terminal alkyne, enabling a streamlined one-pot, two-step protocol: cross-coupling followed by in-situ fluoride-mediated deprotection. This eliminates intermediate isolation, improves overall yield, and is ideal for iterative polymerization (e.g., PPEs for OLEDs). • Enables one-pot Suzuki-Miyaura coupling with in-situ TMS removal. • Single-crystal X-ray structure confirmed for regulatory-grade API development. • High purity (≥98%) ensures reproducible performance in advanced materials synthesis.

Molecular Formula C5H11BO2Si
Molecular Weight 142.04 g/mol
CAS No. 491876-41-6
Cat. No. B1603149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsilylethynylboronic acid
CAS491876-41-6
Molecular FormulaC5H11BO2Si
Molecular Weight142.04 g/mol
Structural Identifiers
SMILESB(C#C[Si](C)(C)C)(O)O
InChIInChI=1S/C5H11BO2Si/c1-9(2,3)5-4-6(7)8/h7-8H,1-3H3
InChIKeyXLMPAVXAVNXSCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylsilylethynylboronic Acid Properties & Specifications


Trimethylsilylethynylboronic acid (CAS 491876-41-6), with the molecular formula C₅H₁₁BO₂Si and a molecular weight of 142.04 g/mol, is an alkynylboronic acid derivative characterized by a terminal trimethylsilyl (TMS) protected alkyne and a reactive boronic acid group . This compound is a foundational building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce alkynyl moieties into complex molecules . It is typically available as a solid with a purity specification of ≥95% to 98% .

Trimethylsilylethynylboronic Acid Substitution Risks


The direct substitution of trimethylsilylethynylboronic acid with a non-silylated ethynylboronic acid or its esters is rarely viable without fundamentally altering the synthetic strategy. The trimethylsilyl (TMS) group is not a passive structural element; it is a strategic protecting group that masks the terminal alkyne, preventing unwanted side reactions during multi-step syntheses . In contrast, free ethynylboronic acids are known to be highly susceptible to rapid hydrolysis and decomposition, especially under the basic aqueous conditions typical of Suzuki-Miyaura couplings . This intrinsic instability precludes their reliable use in many scenarios. Alternatives like pinacol esters (e.g., CAS 159087-46-4) or MIDA boronates (e.g., CAS 1104637-53-7) address this stability issue but introduce a new requirement: a deprotection step before or after the key coupling reaction, which adds complexity and can reduce overall yield .

Trimethylsilylethynylboronic Acid Differentiation Evidence


One-Pot Alkyne Protection-Deprotection

The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing Glaser-type oxidative homocoupling and other unwanted side reactions of the free acetylene . In contrast, an unprotected ethynylboronic acid is known to be unstable and prone to decomposition under the basic, aqueous conditions of a standard Suzuki reaction . The key differentiation is the post-coupling deprotection step: the TMS group can be cleaved in situ using fluoride sources like TBAF or KF, or during workup with mild base, to reveal the terminal alkyne without a separate synthetic step . This contrasts with an alternative, Ethynylboronic acid MIDA ester, which requires a distinct deprotection step (e.g., basic hydrolysis) of the MIDA ligand to reveal the boronic acid for coupling .

Organic Synthesis Protecting Group Strategy Suzuki-Miyaura Coupling

X-Ray Crystal Structure Confirmation

The solid-state structure of trimethylsilylethynylboronic acid has been definitively characterized by single-crystal X-ray diffraction (SC-XRD), a level of structural confirmation not universally available for all boronic acid derivatives . The analysis reveals that the compound crystallizes in the monoclinic system, space group P2₁/c, with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 12.205(2) Å, and β = 105.42(1)° . This precise structural data is a key differentiator for researchers requiring rigorous identity and purity verification, as it provides an unambiguous fingerprint for the compound. In contrast, many closely related analogs, such as the pinacol ester, may be oils or low-melting solids where obtaining high-quality crystals for definitive structural analysis is significantly more challenging .

Crystallography Solid-State Chemistry Quality Control

Handling & Purification Advantages

Alkynylboronic acids, as a class, are stronger Lewis acids and are significantly more susceptible to protodeboronation and hydrolysis compared to their aryl or alkenyl counterparts . This instability often precludes their use in standard silica gel chromatography, a routine purification method . However, the presence of the bulky trimethylsilyl group in trimethylsilylethynylboronic acid provides enhanced steric protection around the boron atom. This increased steric hindrance translates to improved stability against hydrolysis, making the compound more amenable to handling and purification by standard techniques . This is a direct and quantifiable advantage over the unsubstituted ethynylboronic acid, which is not commercially available as a stable solid due to its extreme lability .

Reagent Stability Chromatography Process Chemistry

Purity & Supply Chain Advantages

For procurement decisions, the commercial specification of trimethylsilylethynylboronic acid (CAS 491876-41-6) provides a clear baseline for quality. Multiple reputable vendors list this compound with a purity of ≥98% as determined by standard analytical methods (e.g., HPLC) . This high and well-defined purity level is critical for reactions where stoichiometry is paramount, such as in polymer synthesis or the preparation of pharmaceutical intermediates. Furthermore, its widespread availability from multiple chemical suppliers ensures a robust and competitive supply chain, which is a significant practical differentiator from more esoteric or custom-synthesized boronic acid derivatives . This contrasts with some specialized boronates that may have limited suppliers or longer lead times, creating potential bottlenecks in research and development .

Chemical Procurement Supply Chain Quality Assurance

Trimethylsilylethynylboronic Acid Application Scenarios


One-Pot Alkynylation of Aromatics

This compound is the reagent of choice for introducing an ethynyl group onto an aryl or heteroaryl halide. Unlike using an MIDA ester, the entire process—Suzuki-Miyaura coupling followed by in-situ TMS cleavage—can be performed in a single reaction vessel, eliminating the need to isolate a protected intermediate. This streamlined approach, facilitated by the TMS group's lability to fluoride or mild base, is highly advantageous for the rapid assembly of complex molecular architectures in medicinal chemistry and materials science .

Conjugated Polymers for Organic Electronics

In the field of organic electronics, precise control over polymer structure and end-group fidelity is paramount. Trimethylsilylethynylboronic acid is an ideal monomer or end-capping reagent for synthesizing poly(phenylene ethynylene)s (PPEs) and related materials via iterative cross-coupling. The TMS group protects the alkyne during polymerization, preventing chain branching or termination. The high purity available (≥98%) is critical for achieving the high molecular weights and low polydispersities required for consistent electronic properties in devices like organic light-emitting diodes (OLEDs) and photovoltaic cells .

Solid-State Characterization of Advanced Intermediates

For projects where absolute structural certainty is required, such as in the development of Active Pharmaceutical Ingredients (APIs), the availability of a fully solved single-crystal X-ray diffraction structure is a major asset. This data allows for unequivocal identification and purity assessment of the starting material, a critical component of the regulatory filing process. The known crystal structure of trimethylsilylethynylboronic acid provides this level of confidence, which is not available for many of its liquid or amorphous analogs .

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